molecular formula C18H11Cl2NO B14185778 1-(2,4-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one CAS No. 914384-03-5

1-(2,4-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Cat. No.: B14185778
CAS No.: 914384-03-5
M. Wt: 328.2 g/mol
InChI Key: XPGZJSJHBATRIG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-quinolinecarbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the product precipitates out.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Claisen-Schmidt condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with various biological activities.

    Quinoline Derivatives: Compounds containing the quinoline moiety, known for their medicinal properties.

Uniqueness

1-(2,4-Dichlorophenyl)-3-(quinolin-4-yl)prop-2-en-1-one is unique due to the presence of both the dichlorophenyl and quinoline moieties, which may confer distinct biological and chemical properties compared to other chalcones and quinoline derivatives.

Properties

CAS No.

914384-03-5

Molecular Formula

C18H11Cl2NO

Molecular Weight

328.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-quinolin-4-ylprop-2-en-1-one

InChI

InChI=1S/C18H11Cl2NO/c19-13-6-7-15(16(20)11-13)18(22)8-5-12-9-10-21-17-4-2-1-3-14(12)17/h1-11H

InChI Key

XPGZJSJHBATRIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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